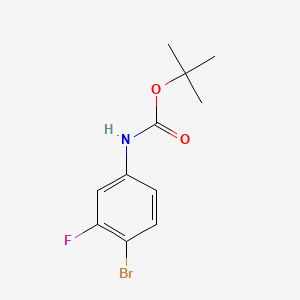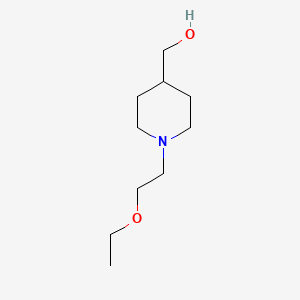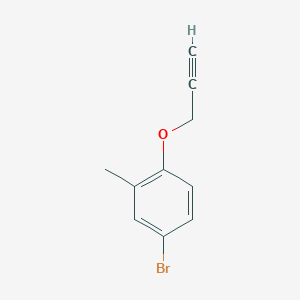![molecular formula C12H20ClN B1457346 [4-(2-メチルブタン-2-イル)フェニル]メタンアミン塩酸塩 CAS No. 1423029-52-0](/img/structure/B1457346.png)
[4-(2-メチルブタン-2-イル)フェニル]メタンアミン塩酸塩
説明
“[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1423029-52-0 . It has a molecular weight of 213.75 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride” is 1S/C12H19N.ClH/c1-4-12(2,3)11-7-5-10(9-13)6-8-11;/h5-8H,4,9,13H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride” is a powder that is stored at room temperature .科学的研究の応用
材料科学
材料科学において、この化合物の構造的特性は興味深いものです。 研究者は、この化合物が様々な材料とどのように相互作用するかを研究することで、材料の耐久性を向上させたり、化学物質や温度に対する耐性などの追加的な特性を付与したりする新しい複合材料やコーティングを開発することができます .
化学合成
この化学物質は、より複雑な分子の合成における構成要素として役立ちます。 反応性のアミン基により、幅広い誘導体の生成が可能となり、これらは合成化学における新しい反応や経路を探求するために使用できます .
生物学的研究
[4-(2-メチルブタン-2-イル)フェニル]メタンアミン塩酸塩の生物活性は、調査の対象となっています。 それは生物学的受容体や酵素と相互作用し、新しい治療薬の開発や生物学的経路の理解への洞察を提供する可能性があります .
分析方法開発
分析化学者は、この化合物を用いて新しい分析方法を開発しています。 その独特の化学構造により、メソッド開発におけるターゲット分析物として使用でき、類似の化合物の検出と定量のためのプロトコルを確立するのに役立ちます .
安全性と毒性
安全性と毒性の研究は、あらゆる化学化合物にとって重要です。 この化合物の安全性プロファイルには、危険性に関する記述や予防措置が含まれ、健康や環境への影響を理解するために徹底的に調査されています .
ナノテクノロジー
ナノテクノロジーでは、研究者は[4-(2-メチルブタン-2-イル)フェニル]メタンアミン塩酸塩をナノスケールのデバイスやセンサーの製造に利用する可能性を探求しています。 その分子構造は、ナノメートルスケールでコンポーネントを設計する上で重要な役割を果たす可能性があります .
環境科学
環境科学者は、この化合物が環境要因とどのように相互作用するかを調査する可能性があります。 研究には、その分解産物、様々な生態系における残留性、植物や動物への潜在的な影響などが含まれる可能性があります .
Safety and Hazards
生化学分析
Biochemical Properties
[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind with specific receptors and enzymes, modulating their activity and affecting biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby altering the rate of biochemical reactions .
Cellular Effects
The effects of [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it may impact the expression of specific genes, thereby altering the production of proteins and other biomolecules essential for cellular function .
Molecular Mechanism
At the molecular level, [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, influencing their activity. The compound may act as an enzyme inhibitor or activator, altering the rate of biochemical reactions. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and therapeutic applications .
Metabolic Pathways
[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites. These metabolic pathways play a crucial role in determining the compound’s activity and effects on cellular function .
Transport and Distribution
The transport and distribution of [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride within cells and tissues are essential for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to specific proteins or accumulate in certain cellular compartments. Understanding the transport and distribution mechanisms is crucial for determining the compound’s localization and activity within cells .
特性
IUPAC Name |
[4-(2-methylbutan-2-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-4-12(2,3)11-7-5-10(9-13)6-8-11;/h5-8H,4,9,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINNAJAXFURBIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


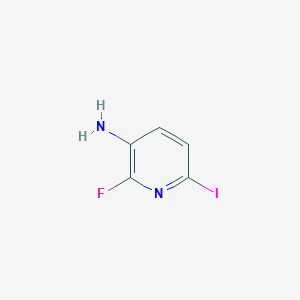
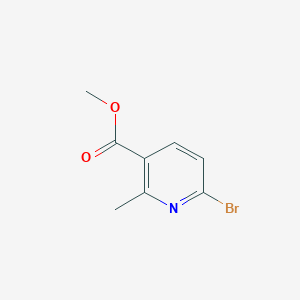

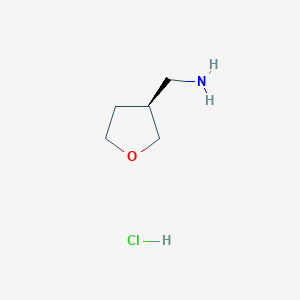
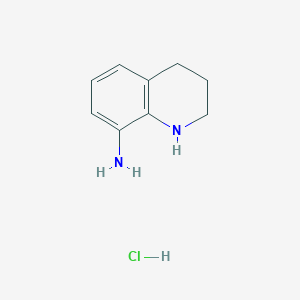

![5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457274.png)


